molecular formula C5H5IN2O2 B2987259 5-Iodo-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 2363070-91-9

5-Iodo-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2987259
CAS No.: 2363070-91-9
M. Wt: 252.011
InChI Key: UDNVUZNQUFXWPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-3-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This specific compound features an iodine atom at position 5, a methyl group at position 3, and a carboxylic acid group at position 4. Pyrazole derivatives are known for their diverse applications in medicinal chemistry, agrochemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-3-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-3-methyl-1H-pyrazole-4-carboxylic acid, while Suzuki-Miyaura coupling can produce biaryl derivatives .

Scientific Research Applications

5-Iodo-3-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1H-pyrazole-4-carboxylic acid: Lacks the iodine atom at position 5.

    5-Bromo-3-methyl-1H-pyrazole-4-carboxylic acid: Contains a bromine atom instead of iodine.

    5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid: Contains a chlorine atom instead of iodine

Uniqueness

The presence of the iodine atom in 5-Iodo-3-methyl-1H-pyrazole-4-carboxylic acid imparts unique reactivity and properties compared to its halogenated analogs. Iodine is a larger atom with different electronic properties, which can influence the compound’s behavior in chemical reactions and its interactions with biological targets .

Properties

IUPAC Name

3-iodo-5-methyl-1H-pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O2/c1-2-3(5(9)10)4(6)8-7-2/h1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNVUZNQUFXWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.